molecular formula C10H10N2OS B3289270 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde CAS No. 85691-70-9

3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B3289270
CAS No.: 85691-70-9
M. Wt: 206.27 g/mol
InChI Key: GELBCLWLUHGBSY-UHFFFAOYSA-N
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Description

3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde (CAS 85691-70-9) is a high-purity chemical building block designed for advanced research and development applications. This compound belongs to the imidazo[1,5-a]pyridine family, a class of heterocyclic scaffolds recognized for their versatile optical properties and significant research value in material science and pharmaceuticals . In material science, this compound serves as a critical precursor for the synthesis of novel functional dyes. Its structure can be utilized to develop blue emissive materials with large Stokes shifts and good fluorescence quantum yields, which are promising for applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and as components in thin polymeric films . The aldehyde functional group is a key reactive site for further chemical modifications, enabling the construction of more complex molecules like boron difluoride compounds that mimic BODIPY dyes . In pharmaceutical research, imidazo[1,5-a]pyridine derivatives are investigated for a diverse array of biological activities. The core structure is known to be explored for its potential in developing therapeutics for central nervous system disorders, among other areas . This product is intended for use by technically qualified researchers. It is not for diagnostic or therapeutic uses, nor for application in foods, drugs, or household products. Handle with care in accordance with appropriate laboratory safety practices.

Properties

IUPAC Name

3-ethylsulfanylimidazo[1,5-a]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-14-10-11-6-8-4-3-5-9(7-13)12(8)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELBCLWLUHGBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C2N1C(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminopyridine with an α-haloketone in the presence of a base to form the imidazo[1,5-a]pyridine core. Subsequent introduction of the ethylsulfanyl group can be achieved through nucleophilic substitution reactions using ethylthiol. Finally, the carbaldehyde group can be introduced via formylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfanyl and carbaldehyde groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Ethylsulfanyl (C3), carbaldehyde (C5) C₉H₁₀N₂OS 194.25 Discontinued; potential fluorophore (inferred from scaffold)
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde Bromo (C3), carbaldehyde (C5) C₈H₅BrN₂O 225.05 Structural data available; optoelectronic applications (inferred)
[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde Carbaldehyde (C5) C₇H₅N₃O 147.13 Collision data; coordination chemistry applications
7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde Bromo (C7), carbaldehyde (C5) C₈H₅BrN₂O 225.05 Substituent position affects electronic properties

Substituent Effects on Properties

  • Bromo Substituents (3-Bromo and 7-Bromo Analogs): Bromine’s electron-withdrawing nature alters electronic distribution, which may enhance optoelectronic performance or modify binding interactions in enzyme inhibition. Positional differences (C3 vs. C7) further influence steric and electronic effects .
  • Triazolo Core ([1,2,4]Triazolo Analogs): The triazolo ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and solubility, which is advantageous in coordination chemistry and sensor design .

Biological Activity

3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that exhibits significant potential in various biological applications. Its unique structure, characterized by a fused imidazole and pyridine framework with an ethylsulfanyl group and an aldehyde functional group, suggests diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OS, with a molar mass of 206.26 g/mol. The compound appears as a red powder and is notable for its unique structural properties that enhance its reactivity and potential biological activity compared to similar compounds.

While the specific mechanism of action for this compound remains largely unknown due to limited research, preliminary findings suggest that it may interact with various biological targets involved in cell proliferation and apoptosis. The presence of the imidazo[1,5-a]pyridine core indicates potential anti-inflammatory and anticancer properties.

Biological Activities

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against a range of microbial pathogens.
  • Anti-inflammatory Properties : Possible modulation of inflammatory pathways.
  • Anticancer Effects : Initial studies suggest inhibition of certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various pathogens
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits proliferation in cancer cell lines

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that this compound showed promising results in inhibiting specific cancer cell lines. The compound demonstrated interactions with biological targets that are crucial for cell growth regulation and apoptosis induction .
  • Mechanistic Insights : Although detailed mechanistic studies are still needed, initial data suggest that this compound may affect metabolic pathways through enzyme or receptor interactions. Understanding these interactions is vital for assessing its potential as a drug candidate .
  • Comparative Analysis : Similar compounds such as imidazo[1,5-a]pyridine derivatives have been studied extensively for their biological activities. For instance, derivatives have shown potent anticancer effects through various mechanisms including induction of apoptosis and inhibition of key signaling pathways .

Q & A

Q. What are the key synthetic routes for 3-ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of imidazo[1,5-a]pyridine derivatives often involves nucleophilic substitution or cyclization reactions. For example, iodine-catalyzed thiocyanation of imidazo[1,5-a]pyridine precursors with potassium thiocyanate in 1,2-dichloroethane at 110°C for 12 hours achieves moderate yields (e.g., 62.8% for a related 1-thiocyano derivative) . For ethylsulfanyl group introduction, analogous methods using ethylthiols or thioethers under reflux conditions with polar aprotic solvents (e.g., DMF or THF) are common. Optimization focuses on catalyst selection (e.g., avoiding metal residues) and solvent purity to minimize side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-technique characterization is essential:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., ethylsulfanyl at position 3, carbaldehyde at position 5) through chemical shifts and coupling constants. For example, aldehyde protons typically resonate at δ 9.5–10.5 ppm .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1720 cm1^{-1} for carbaldehyde, C-S stretch at ~650 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing. Related imidazo[1,5-a]pyridine derivatives show planar heterocyclic cores with substituents adopting equatorial positions to minimize steric strain .

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Methodological Answer : Side reactions include:
  • Oxidation of the aldehyde group : Minimized by using inert atmospheres (N2_2/Ar) and avoiding strong oxidizers.
  • Disproportionation of ethylsulfanyl groups : Additives like EDTA chelate trace metals that catalyze decomposition .
  • Polymerization : Controlled by low-temperature reactions (<100°C) and dilute conditions. Monitoring via TLC or HPLC ensures reaction progress .

Advanced Research Questions

Q. How does the electronic nature of the ethylsulfanyl group influence the reactivity of the carbaldehyde moiety in cross-coupling reactions?

  • Methodological Answer : The ethylsulfanyl group is electron-withdrawing via inductive effects, polarizing the carbaldehyde for nucleophilic attacks (e.g., condensations with amines or hydrazines). DFT calculations show enhanced electrophilicity at the aldehyde carbon (partial charge ~+0.35) compared to unsubstituted analogs. This facilitates Knoevenagel or Aldol reactions, though steric hindrance from the imidazo[1,5-a]pyridine core may require bulky nucleophiles to proceed efficiently .

Q. What strategies resolve contradictions in spectroscopic data for imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., imine-enamine shifts) .
  • Isotopic Labeling : 15^{15}N NMR clarifies nitrogen hybridization states in the heterocycle .
  • Computational Modeling : Correlates experimental spectra with predicted structures using software like Gaussian or ORCA .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Screens against target proteins (e.g., kinases) using AutoDock Vina. The carbaldehyde group may form Schiff bases with lysine residues, mimicking inhibitor binding modes .
  • QSAR Modeling : Relates substituent properties (e.g., logP, polar surface area) to cytotoxicity. Ethylsulfanyl groups enhance lipophilicity, potentially improving membrane permeability .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., aldehyde metabolism to carboxylic acids) .

Q. What experimental evidence supports the role of this compound in inducing apoptosis via p53 activation?

  • Methodological Answer : While direct data on This compound is limited, analogs (e.g., pyrazolo[1,5-a]pyrimidines) show:
  • Western Blotting : Upregulation of pro-apoptotic proteins (Bax, p21) and downregulation of Bcl-2 in cervical cancer cells .
  • Flow Cytometry : G2/M or G1 phase arrest in HeLa/SiHa cells, consistent with DNA damage responses .
  • Immunofluorescence : Nuclear translocation of p53, confirmed by confocal microscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde
Reactant of Route 2
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3-Ethylsulfanyl-imidazo[1,5-a]pyridine-5-carbaldehyde

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